molecular formula C14H13NO4 B2709206 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid CAS No. 187970-67-8

4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid

Cat. No.: B2709206
CAS No.: 187970-67-8
M. Wt: 259.261
InChI Key: NLLDZOGFRIGRBM-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid (CAS: 187970-67-8) is a benzoic acid derivative with a molecular formula of C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol . Its structure features a methoxy group at the 4-position and a pyridin-2-ylmethoxy substituent at the 3-position of the aromatic ring. Notably, pyridine-containing benzoic acids often exhibit enhanced solubility and metal-binding properties compared to simpler aromatic acids .

Properties

IUPAC Name

4-methoxy-3-(pyridin-2-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-12-6-5-10(14(16)17)8-13(12)19-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLDZOGFRIGRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with pyridin-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid exhibits potential anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways by binding to their active sites, thus preventing substrate interaction. Further investigations are required to quantify these interactions and elucidate the underlying mechanisms.

Anticancer Research

The compound is also being explored for its anticancer properties. Its structural features may allow it to modulate pathways involved in tumor progression. Studies have shown that it could influence cancer cell growth by interacting with key regulatory proteins or enzymes, although detailed mechanistic studies are still necessary to confirm these effects.

Synthetic Applications

This compound serves as a valuable building block for synthesizing more complex organic molecules. The synthesis typically involves the reaction of 4-methoxybenzoic acid with pyridin-2-ylmethanol, often facilitated by dehydrating agents like thionyl chloride or phosphorus oxychloride to promote the formation of ester linkages.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Enzyme Interaction Studies : Research has focused on the binding affinity of this compound to various enzymes involved in inflammatory responses and cancer progression. These studies suggest that it may serve as a competitive inhibitor or allosteric modulator, influencing enzyme activity and potentially leading to therapeutic applications.
  • Synthesis of Derivatives : The compound has been utilized as a precursor for synthesizing derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties. This approach is vital for drug development processes aimed at optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula MW (g/mol) Key Features/Applications Reference(s)
4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid 4-OCH₃, 3-(pyridin-2-yl-OCH₂) C₁₄H₁₃NO₄ 259.26 Metal coordination potential
3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid 3-OCH₃, 2-(pyridin-2-yl-OCH₂) C₁₄H₁₃NO₄ 259.26 Isomeric variation in substitution
4-Benzyloxy-3-methoxybenzoic acid 4-OCH₂Ph, 3-OCH₃ C₁₅H₁₄O₄ 258.27 Enhanced lipophilicity
3-Isobutoxy-4-(4-nitro-3-(pyridin-2-ylmethoxy)benzamido)benzoic acid 3-(pyridin-2-yl-OCH₂), 4-nitro, amide linkage C₂₄H₂₂N₄O₇ 478.46 Bioactive scaffold for protein interactions
4-(3-Isobutoxy-4-nitrobenzamido)-3-(pyridin-2-ylmethoxy)benzoic acid (4ag) 3-(pyridin-2-yl-OCH₂), 4-nitro, isobutoxy C₂₄H₂₃N₃O₇ 465.46 High-yield synthesis (49%) for α-helix mimetics
3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt Sulfonyl-benzimidazole-pyridine hybrid C₂₃H₂₃N₃O₇S₂ 541.63 Antibacterial and anti-inflammatory applications

Physicochemical and Functional Properties

Table 2: Substituent Effects on Properties

Substituent Combination Solubility Stability Bioactivity Notes
Pyridin-2-ylmethoxy + methoxy Moderate in polar solvents Stable under inert conditions Potential metal coordination
Benzyloxy + methoxy Low (lipophilic) Oxidative degradation risk Used in prodrug designs
Nitro + pyridin-2-ylmethoxy + amide Low (crystalline) Sensitive to reducing agents Targets protein-protein interactions
Trifluoromethyl + methoxy High (electron-withdrawing) Thermal stability Anti-HIV activity in related compounds
  • Electronic Effects : The pyridin-2-ylmethoxy group enhances electron density at the aromatic ring, facilitating electrophilic substitutions. In contrast, nitro or trifluoromethyl groups (e.g., 4-Methoxy-3-(trifluoromethyl)benzoic acid ) introduce electron-withdrawing effects, altering reactivity.

Biological Activity

4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid (commonly referred to as MPBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a methoxy group and a pyridine ring, which are essential for its biological properties. The synthesis of MPBA typically involves the reaction of 4-methoxybenzoic acid with pyridine derivatives under specific conditions to yield the desired compound. The synthetic route can be optimized for yield and purity using various catalysts and solvents.

1. Antimicrobial Activity

Research indicates that MPBA exhibits significant antimicrobial properties. A study evaluating various derivatives of benzoic acid reported that MPBA showed potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its effectiveness compared to standard antibiotics .

2. Anticancer Properties

MPBA has also been investigated for its anticancer activity. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values indicating effective concentrations for therapeutic use .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications on the pyridine ring significantly influence the biological activity of MPBA. For instance, substituents on the pyridine nitrogen or alterations in the methoxy group can enhance or diminish its efficacy as an antimicrobial or anticancer agent. These insights are crucial for designing more potent derivatives.

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial activity of MPBA against various pathogens. The results indicated that MPBA had a lower MIC than conventional antibiotics like penicillin, suggesting its potential as an alternative treatment in resistant bacterial infections .

Case Study 2: Cancer Cell Line Studies

In another investigation, MPBA was tested on human breast cancer cell lines (MCF-7). The findings showed that treatment with MPBA led to a significant reduction in cell viability and increased apoptosis markers. Flow cytometry analysis confirmed these observations, indicating that MPBA could be a promising candidate for further development in cancer therapeutics .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

  • Key Steps :
    • Core Synthesis : Start with 3-hydroxy-4-methoxybenzoic acid derivatives. Introduce the pyridin-2-ylmethoxy group via nucleophilic substitution or Mitsunobu reaction using 2-(hydroxymethyl)pyridine .
    • Reagent Selection : Use mild oxidizing agents (e.g., KMnO₄) for controlled oxidation of intermediates. Catalytic acids (e.g., acetic acid) enhance coupling efficiency .
    • Condition Optimization : Maintain temperatures between 60–80°C in polar aprotic solvents (e.g., DMF or THF) to balance reactivity and stability. Monitor pH to prevent ester hydrolysis .
  • Yield Improvement : Employ column chromatography or recrystallization (e.g., methanol/water mixtures) for purification .

Q. How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Use DMSO-d₆ as a solvent. Key signals include:
  • ¹H NMR : Aromatic protons (δ 6.8–8.1 ppm), methoxy groups (δ ~3.8 ppm), and pyridyl protons (δ 8.0–8.5 ppm) .
  • ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm), pyridyl carbons (δ 120–150 ppm) .
    2. HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
    3. FTIR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • Purity Assessment : Use HPLC with a C18 column (MeCN/H₂O gradient) to verify ≥95% purity .

Q. What are the critical stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the methoxy and carboxylic acid groups .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may degrade the ester or ether linkages .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Case Study : If NMR signals for the pyridylmethoxy group overlap with aromatic protons:
    • 2D NMR (COSY, HSQC) : Assign protons and carbons unambiguously .
    • Variable Temperature NMR : Suppress dynamic effects (e.g., rotational isomerism) .
    • X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities (e.g., bond angles, torsional conformations) .

Q. What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Derivatization Approaches :
    • Esterification : React the carboxylic acid with alcohols (e.g., benzyl bromide) under DCC/DMAP catalysis .
    • Amide Formation : Couple with amines using HATU or EDC .
    • Functional Group Interconversion : Reduce the pyridine ring to piperidine with H₂/Pd-C for SAR studies .
  • Screening : Test derivatives in enzyme inhibition assays (e.g., CCR5 binding for anti-HIV activity) .

Q. How can computational methods enhance the understanding of this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., CCR5 receptor). Focus on hydrogen bonding (carboxylic acid) and π-π stacking (pyridyl group) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What green chemistry approaches can be applied to its synthesis?

Methodological Answer:

  • Oxidative Cyclization : Replace toxic Cr(VI) reagents with NaOCl in ethanol (room temperature, 3 hours), achieving ~73% yield with minimal waste .
  • Solvent Recycling : Recover ethanol via distillation and reuse in subsequent batches .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Refine with SHELXL-2018/3 to model disorder (e.g., methoxy group rotation) .
  • Validation : Check R-factor (<5%) and electron density maps for omitted regions .

Contradictions and Limitations in Current Research

  • Synthesis Yield Variability : Conflicting reports on optimal coupling conditions (e.g., DMF vs. THF) suggest solvent polarity impacts reaction pathways .
  • Bioactivity Discrepancies : Anti-HIV activity (IC₅₀ = 26 μM ) vs. lack of cytotoxicity data necessitates further in vivo validation.

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